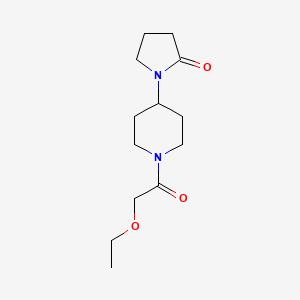

![molecular formula C16H19N3O3 B2872762 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide CAS No. 898411-16-0](/img/structure/B2872762.png)

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and medicinal chemistry due to their diverse range of biological activities .

Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. Heterocyclic compounds like this one can undergo a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity.科学的研究の応用

Antimicrobial Activity

Research on sulfur-substituted pyrroloquinolines, for example, has shown that certain derivatives exhibit antimicrobial activity, which is enhanced by the presence of a fluorine atom in the quinoline moiety. These findings suggest potential applications in developing antimicrobial agents (Es, Staskun, & Vuuren, 2005).

Enzyme Inhibition and Receptor Binding

Pyrroloquinoline derivatives have been studied for their enzyme inhibition properties and receptor binding affinities. For instance, derivatives acting through the GABAA/benzodiazepine receptor as antagonist, partial agonist, and full agonist have been identified, indicating potential applications in neuropsychiatric treatment (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Antitumor Activity

The synthesis of novel pyrroloquinoline building blocks has been explored for selective antitumor agents. These compounds have shown effectiveness in inhibiting cancer cell line growth, pointing to their utility in developing cancer therapies (Nagarapua et al., 2012).

Chemoprotection and Bioactivation

NAD(P)H:quinone oxidoreductase 1 (NQO1) is involved in chemoprotection and can bioactivate certain antitumor quinones. Research in this area may provide insights into developing new antitumor agents that leverage NQO1's properties for solid tumor therapy (Ross et al., 2000).

Ligand Binding and Structural Analysis

Studies on quinoxaline derivatives have also focused on their ligand binding capabilities and structural properties, offering potential insights into drug design and development for treating neurological disorders (Li et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-2-5-17-15(21)16(22)18-12-7-10-4-3-6-19-13(20)9-11(8-12)14(10)19/h7-8H,2-6,9H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAPKZDAQUROFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)

![N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2872684.png)

![9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872685.png)

![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)